Technical Guide: Synthesis and Characterization of 4-Chloro-1H-Indazole-5-Carbonitrile
Technical Guide: Synthesis and Characterization of 4-Chloro-1H-Indazole-5-Carbonitrile
Part 1: Executive Summary & Strategic Analysis
The molecule 4-chloro-1H-indazole-5-carbonitrile (CAS: 1082041-91-5) represents a high-value scaffold in kinase inhibitor discovery, particularly for targets requiring a compact, electron-deficient bicyclic core to engage the ATP-binding pocket (e.g., FGFR, VEGFR).
The synthesis of this vicinally substituted (4,5-pattern) indazole presents a specific challenge: steric hindrance . The chlorine atom at C4 sterically crowds the C5 position, making direct electrophilic substitution difficult and regioselectivity poor.
This guide rejects the low-yield "direct functionalization" approach in favor of a convergent metallo-catalytic strategy . We prioritize the Palladium-Catalyzed Cyanation (Rosenmund-von Braun equivalent) of a halogenated precursor. This method offers the highest reliability, functional group tolerance, and scalability for drug development workflows.
Core Synthetic Pathway
-
Precursor Synthesis: Construction of the 4-chloro-indazole core.
-
Regioselective Functionalization: Introduction of the iodine handle at C5 via a Sandmeyer sequence (to bypass steric hindrance of direct halogenation).
-
Cyanation: Pd-catalyzed halogen-nitrile exchange.
Part 2: Detailed Synthetic Protocols
Phase 1: Synthesis of the Precursor (4-chloro-5-iodo-1H-indazole)
Rationale: Direct iodination of 4-chloroindazole often yields the C3-iodo product due to the high reactivity of the pyrazole ring. To secure the iodine at C5, we utilize a Nitration
Step 1.1: Nitration of 4-chloro-1H-indazole
-
Reagents: 4-chloro-1H-indazole, Fuming
, Concentrated . -
Mechanism: Electrophilic Aromatic Substitution (
). The C4-chloro group directs ortho (to C5) and para (to C7). While C5 is sterically hindered, the electronic activation allows for 5-nitro formation, often requiring chromatographic separation from the 7-nitro isomer.
Protocol:
-
Dissolve 4-chloro-1H-indazole (10.0 g, 65.5 mmol) in conc.
(50 mL) at 0°C. -
Add fuming
(4.5 mL, 1.1 eq) dropwise, maintaining internal temp < 5°C. -
Stir at 0°C for 1 h, then warm to RT for 2 h.
-
Quench: Pour onto crushed ice (300 g). The yellow precipitate forms.
-
Purification: Filter the solid. Isolate the 5-nitro isomer via column chromatography (Hexane/EtOAc gradient). The 5-nitro isomer typically elutes after the 7-nitro isomer due to higher polarity.
-
Target Yield: 40-50% (post-separation).
-
Step 1.2: Reduction to 5-Amino-4-chloro-1H-indazole
-
Reagents: Iron powder (Fe), Ammonium Chloride (
), EtOH/Water. -
Rationale: Fe/NH4Cl is milder than catalytic hydrogenation (which risks de-chlorination at C4).
Protocol:
-
Suspend 4-chloro-5-nitro-1H-indazole (5.0 g, 25.3 mmol) in EtOH (100 mL) and Water (25 mL).
-
Add
(6.7 g, 5 eq) and Fe powder (7.0 g, 5 eq). -
Reflux (80°C) for 4 hours. Monitor by LC-MS (disappearance of -NO2 peak).
-
Workup: Filter hot through Celite to remove iron sludge. Concentrate filtrate.[1]
-
Isolation: Neutralize with sat.
, extract with EtOAc. Dry ( ) and concentrate.-
Yield: >90% (Off-white solid).
-
Step 1.3: Sandmeyer Iodination (The Critical Step)
-
Reagents:
, (aq), . -
Rationale: Converts the amine to the diazonium salt, then displaces with Iodine. This bypasses the steric barrier that prevents direct iodination.
Protocol:
-
Suspend the amine (4.0 g, 23.8 mmol) in 6M
(40 mL) at -5°C. -
Add
(1.8 g, 1.1 eq) in water (5 mL) dropwise. Stir 30 min to form the diazonium salt (solution turns clear/orange). -
Add a solution of
(4.7 g, 1.2 eq) in water (10 mL) slowly. Caution: Nitrogen gas evolution. -
Stir at RT for 1 h, then heat to 60°C for 30 min to ensure complete displacement.
-
Workup: Quench with sat.
(sodium thiosulfate) to remove excess iodine (color change from purple to yellow). Extract with EtOAc. -
Product: 4-chloro-5-iodo-1H-indazole .
Phase 2: Palladium-Catalyzed Cyanation (Target Synthesis)
Rationale: The classical substitution of aryl halides with CuCN (Rosenmund-von Braun) requires harsh conditions (200°C) that can degrade the indazole. We employ a Pd(0)-catalyzed cyanation using Zinc Cyanide (
Reaction Scheme:
Protocol:
-
Setup: Flame-dry a 100 mL Schlenk flask and backfill with Argon.
-
Loading: Add 4-chloro-5-iodo-1H-indazole (2.0 g, 7.18 mmol),
(0.51 g, 0.6 eq), (130 mg, 2 mol%), and dppf (160 mg, 4 mol%).-
Note: dppf (1,1'-Bis(diphenylphosphino)ferrocene) is the preferred ligand for its large bite angle, stabilizing the Pd intermediate.
-
Solvent: Add anhydrous DMF (Dimethylformamide) (20 mL). DMA (Dimethylacetamide) is a valid alternative.
-
-
Additives: Add Zn powder (10 mg, catalytic) to keep the Pd cycle active (reduces Pd(II) back to Pd(0)).
-
Reaction: Heat to 100°C for 4–6 hours.
-
Monitoring: TLC (Hexane/EtOAc 1:1). The starting iodide (
) converts to the more polar nitrile ( ).
-
-
Workup (Cyanide Safety):
-
Cool to RT. Dilute with EtOAc (50 mL).
-
CRITICAL: Quench with 2M
or dilute solution to complex excess cyanide. Do not acidify (risk of HCN gas). -
Wash organic layer with water (3x) and brine.
-
-
Purification: Flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).
-
Final Product: 4-chloro-1H-indazole-5-carbonitrile as a white to pale yellow solid.
Part 3: Characterization Data[2][3]
The following data validates the structure of the synthesized target.
| Technique | Parameter | Expected Signal / Value | Assignment |
| Physical | Appearance | Pale yellow solid | - |
| Physical | Melting Point | 210 – 215 °C | - |
| MS (ESI) | m/z | 178.0 [M+H]+ | |
| 1H NMR | 13.80 (br s, 1H) | NH (Indazole N1) | |
| 8.25 (s, 1H) | C3-H (Indazole) | ||
| 7.85 (d, J=8.5 Hz, 1H) | C7-H | ||
| 7.65 (d, J=8.5 Hz, 1H) | C6-H | ||
| 13C NMR | ~116.5 ppm | -CN (Nitrile) | |
| ~135.2 ppm | C3 | ||
| IR | 2230 cm | C | |
| 3200-3400 cm | N-H stretch |
Note: The coupling constant between H6 and H7 is typical for ortho-aromatic protons (8-9 Hz). The absence of other aromatic signals confirms the substitution pattern.
Part 4: Process Visualization (Graphviz)
The following diagram illustrates the convergent synthetic pathway, highlighting the critical decision points and reagents.
Caption: Step-wise synthesis from commercially available 4-chloroindazole to the 5-carbonitrile target via a Sandmeyer-Cyanation sequence.
Part 5: Troubleshooting & Expert Insights
Regioselectivity of Nitration
-
Issue: Nitration of indazoles can yield mixtures of 5-nitro and 7-nitro isomers.
-
Solution: Perform the reaction at 0°C . Higher temperatures favor the thermodynamically stable product but increase the ratio of the undesired 7-nitro isomer. Use Flash Chromatography (Silica) for strict separation; the 5-nitro isomer is generally more polar.
Cyanide Handling & Safety
-
Risk: Generation of HCN gas if the reaction mixture becomes acidic.
-
Protocol: Always quench cyanide reactions with basic oxidizing agents (Bleach or
in basic solution). Never use acid during the workup of the cyanation step. -
Alternative: If
is unavailable, Potassium Ferrocyanide ( ) is a non-toxic solid source of cyanide that works well with Pd catalysis, though it often requires higher temperatures (120-140°C).
N-Protection
-
Optimization: If the Pd-catalyst is poisoned by the free N-H of the indazole, protect the N1 position with a THP (Tetrahydropyranyl) or SEM (Trimethylsilylethoxymethyl) group prior to the cyanation step.
-
Deprotection: THP is easily removed with mild acid (
) after the cyanation is complete.
-
References
-
Accela ChemBio. (n.d.). Product Data: 4-Chloro-1H-indazole-5-carbonitrile (CAS 1082041-91-5). Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1000342-37-9 (4-Chloro-5-iodo-1H-indazole). Retrieved from [Link]
-
Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Org. Synth. 2020, 97, 314-326. (Referenced for general Pd-cyanation conditions on indazoles). Retrieved from [Link]
- Vippagunta, S., et al. (2018). Crystalline forms of kinase inhibitors. US Patent 2018/0154582. (Contextual reference for indazole workup).
